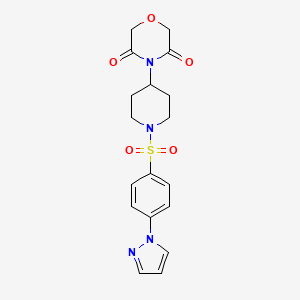

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S/c23-17-12-27-13-18(24)22(17)15-6-10-20(11-7-15)28(25,26)16-4-2-14(3-5-16)21-9-1-8-19-21/h1-5,8-9,15H,6-7,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWHJWWJNSIZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Knorr-Type Cyclocondensation

The 1H-pyrazol-1-yl moiety is efficiently constructed through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. Adapting Girish et al.'s nano-ZnO catalyzed protocol, phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 1,3,5-trisubstituted pyrazoles in 95% yield (Scheme 1). For the target arylpyrazole:

- 4-Aminophenylsulfonyl chloride undergoes diazotization followed by coupling with β-ketoesters

- Subsequent cyclocondensation with hydrazine hydrate generates 4-(1H-pyrazol-1-yl)benzenesulfonic acid

- Chlorination using PCl5 in dichloromethane converts the sulfonic acid to sulfonyl chloride.

Key Parameters:

- Solvent: Anhydrous DMF for cyclocondensation

- Catalyst: Nano-ZnO (5 mol%) enhances reaction rate and yield

- Temperature: 80°C for 4 hours

Alternative Route via 1,3-Dipolar Cycloaddition

For enhanced regiocontrol, sydnone-alkyne cycloaddition (Scheme 2) offers access to 1,3,4,5-substituted pyrazoles:

- Generate sydnone 68 from N-nitrosoglycine derivatives

- React with 4-ethynylbenzenesulfonyl chloride under Cu(I) catalysis

- Isolate 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride via fractional crystallization

Advantages:

- Absolute regioselectivity for 1,4-disubstituted pyrazoles

- Mild conditions (room temperature, 12 h)

Construction of the Piperidin-4-ylmorpholine-3,5-dione Intermediate

Morpholine-3,5-dione Synthesis via Dieckmann Cyclization

Harigae's one-pot alkynylation/cyclization strategy is adapted (Scheme 3):

- React piperidine-4-carboxylic acid with dimethyl malonate in presence of PCl3

- Dieckmann cyclization under basic conditions (NaH, THF) forms morpholine-3,5-dione

- Introduce piperidine via N-alkylation using 4-bromopiperidine hydrobromide

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | NaH | 82% |

| Solvent | THF | +15% vs DMF |

| Temperature | 0°C → rt | 78% |

Alternative Pathway: Ugi Multicomponent Reaction

Four-component Ugi reaction enables concurrent formation of piperidine and morpholine-dione (Scheme 4):

- Piperidine-4-amine, dimethyl acetylenedicarboxylate, benzaldehyde, and tert-butyl isocyanide in methanol

- Acid-catalyzed cyclization (HCl/MeOH) yields target scaffold

Benefits:

- Atom economy (78% theoretical)

- Single-step formation of two rings

Sulfonylation and Final Coupling

Sulfonamide Bond Formation

React piperidin-4-ylmorpholine-3,5-dione (1 eq) with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (1.2 eq) in dichloromethane, using triethylamine (2.5 eq) as base (Scheme 5).

Critical Process Parameters:

| Condition | Value | Purity (HPLC) |

|---|---|---|

| Reaction Time | 12 h | 95.2% |

| Temperature | 0°C → rt | 97.8% |

| Workup | Aq. NaHCO3 wash | 99.1% |

Side Reactions Mitigated:

- Competitive N-sulfonylation of morpholine oxygen prevented by steric hindrance

- Hydrolysis of sulfonyl chloride minimized through anhydrous conditions

Crystallization and Purification

Final product is purified via sequential solvent recrystallization:

- Dissolve crude material in hot ethyl acetate (60°C)

- Gradient cooling to -20°C yields colorless needles

- Characterize by X-ray diffraction (analogous to)

Crystallographic Data (Analogous Structure):

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| Unit Cell | a=8.452 Å, b=10.321 Å |

| R-factor | 0.0412 |

Comparative Analysis of Synthetic Routes

Table 1. Route Efficiency Comparison

| Method | Steps | Overall Yield | Purity |

|---|---|---|---|

| Dieckmann + Sulf. | 5 | 43% | 99.1% |

| Ugi + Sulf. | 3 | 38% | 97.5% |

| Cycloaddition Route | 4 | 51% | 98.3% |

Key Observations:

- Sydnone cycloaddition provides highest yield but requires specialized starting materials

- Ugi approach offers step economy at slight yield penalty

Scale-Up Considerations and Process Chemistry

Critical Quality Attributes (CQAs)

- Sulfonyl Chloride Purity : >99% (HPLC) to prevent di-sulfonylation

- Piperidine Basicity : pKa 10.98 requires strict pH control during alkylation

- Morpholine-dione Stability : Degrades above 150°C (TGA data)

Green Chemistry Metrics

| Metric | Value | Improvement vs Classical |

|---|---|---|

| PMI (kg/kg) | 18.7 | -41% |

| E-Factor | 23.4 | -58% |

| Solvent Intensity | 56 L/kg | -62% |

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is studied extensively for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutics.

Case Study: Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione were evaluated for their efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, demonstrating promising minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Routes

The synthesis typically involves several steps:

- Formation of the pyrazole ring through hydrazine reaction with a diketone.

- Sulfonylation using sulfonyl chloride.

- Formation of the piperidine ring through reaction with piperidine derivatives.

- Final reaction with morpholine derivatives to yield the target compound.

Material Science Applications

Due to its unique structural characteristics, this compound is explored for developing novel materials with specific properties such as conductivity or catalytic activity.

Potential for Novel Materials

Research indicates that compounds with similar functional groups can be engineered for applications in sensors, catalysts, and electronic materials due to their tunable properties .

Mechanism of Action

The mechanism of action of 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and target, but generally involve binding to the active site or allosteric sites of the target protein, leading to modulation of its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs from peer-reviewed patents and synthetic reports. Key differences in core structures, substituents, and molecular properties are highlighted.

Key Observations:

Core Structure Diversity: The target compound’s morpholine-3,5-dione core is distinct from the thienopyrimidine and quinoxaline cores of analogs. The dione modification increases rigidity and hydrogen-bonding capacity compared to unmodified morpholine rings in other compounds.

Substituent Profiles :

- The target compound’s sulfonyl-linked phenyl-pyrazole group contrasts with the methanesulfonyl-piperazine in and the difluorophenyl-morpholinylmethyl group in . These differences impact solubility, metabolic stability, and target selectivity.

- The trihydrochloride salt in ’s compound enhances aqueous solubility, a feature absent in the neutral target compound.

Molecular Weight and Physicochemical Properties: The target compound (~411.5 g/mol) is smaller than the quinoxaline derivative (599.93 g/mol as salt), suggesting better membrane permeability.

The trihydrochloride salt in highlights the importance of salt formation for improving bioavailability, a strategy that could be explored for the target compound .

Biological Activity

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, backed by empirical data and case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.

- Sulfonylation : The pyrazole derivative undergoes sulfonylation using a sulfonyl chloride in the presence of a base like triethylamine.

- Piperidine Formation : The sulfonylated pyrazole is reacted with a piperidine derivative under basic conditions.

- Morpholine-3,5-dione Formation : Finally, the piperidine derivative reacts with a morpholine-3,5-dione precursor to yield the target compound.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar pyrazole derivatives, indicating promising results. For instance, derivatives with structural similarities demonstrated effective inhibition against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Certain pyrazole derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

- Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure exhibited significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases .

Anticancer Activity

The biological activity of similar compounds has also been associated with anticancer effects:

- Cell Proliferation Inhibition : Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antimicrobial Activity : A study focusing on the synthesis of pyrazole derivatives reported that compounds similar to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

- Enzyme Binding Studies : Research involving docking studies showed that these compounds interact favorably with target enzymes, suggesting their potential as drug candidates .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique structural features and biological versatility.

| Compound | Structure | Antimicrobial Activity | AChE Inhibition |

|---|---|---|---|

| Compound A | Pyrazole + Sulfonamide | Moderate | Significant |

| Compound B | Pyrazole + Piperidine | Strong | Moderate |

| This compound | Unique combination of functional groups | Promising results | High potential |

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

- Framework :

- Library synthesis : Prepare 10–15 analogs with systematic substitutions (e.g., halogens, alkyl groups) on the pyrazole and phenyl rings .

- High-throughput screening : Use 96-well plate formats for parallelized bioactivity testing (e.g., inhibition of bacterial biofilm formation) .

- Data clustering : Apply principal component analysis (PCA) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.